molecular formula C24H26N6O B602006 3-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)-2-丙基-1,3-二氮杂螺[4.4]壬-1-烯-4-酮 CAS No. 158778-58-6

3-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)-2-丙基-1,3-二氮杂螺[4.4]壬-1-烯-4-酮

货号: B602006
CAS 编号: 158778-58-6
分子量: 414.51
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

an impurity of Irbesartan

科学研究应用

  1. 血管紧张素AT1受体拮抗剂:该化合物用作血管紧张素AT1受体拮抗剂。研究表明其通过阻断血管紧张素II(一种有效的血管收缩剂)的作用来治疗高血压是有效的。在一项研究中详细阐述了这一点,该化合物表现出穿过血脑屏障并影响中枢肾素-血管紧张素系统的能力,以剂量、时间和脑区依赖的方式影响血管紧张素原mRNA水平 (Pediconi et al., 2005)

  2. 晶体结构分析:该化合物的晶体结构,特别是厄贝沙坦形式,已被描述,提供了对其分子构型及其药理性质影响的见解 (Boecskei et al., 1998)

  3. 药理性质:各种研究探索了其药理活性,包括血管紧张素转换酶抑制、抗增殖、抗炎和抗真菌活性。该化合物的某些衍生物显示出显着的药理性质 (Kamble et al., 2017)

  4. 血管紧张素II和内皮素A受体双重拮抗剂:已经对将该化合物的结构元素与其他分子相结合以产生对血管紧张素II和内皮素A受体具有双重活性的化合物进行了研究,为治疗高血压提供了一种新方法 (Murugesan et al., 2002)

  5. 治疗用途和剂量信息:该化合物还用于治疗高血压患者的糖尿病肾病,其作用主要是通过选择性阻断AT1受体。有关其治疗用途和剂量的详细信息可用 (Darwish et al., 2021)

作用机制

Target of Action

Demethyl Irbesartan primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is involved in various physiological activities, including vasoconstriction, sodium reabsorption, and aldosterone release .

Mode of Action

Demethyl Irbesartan acts as an antagonist to the AT1 receptor . It prevents angiotensin II from binding to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, which helps lower blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Demethyl Irbesartan is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Demethyl Irbesartan inhibits the effects of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lowered blood pressure and reduced fluid volume .

Pharmacokinetics

Demethyl Irbesartan exhibits rapid and complete absorption with a high oral bioavailability . It is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 . The genetic polymorphism of CYP2C9 can significantly alter the pharmacokinetics of Demethyl Irbesartan . The compound is excreted in feces (80%) and urine (20%) .

Result of Action

The primary result of Demethyl Irbesartan’s action is the reduction of blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .

Action Environment

Environmental factors can influence the action of Demethyl Irbesartan. For instance, the presence of other drugs, patient’s diet, and genetic factors such as CYP2C9 polymorphisms can affect its pharmacokinetics and efficacy . Additionally, environmental pollutants can lead to the formation of disinfection byproducts when Irbesartan undergoes chlorination, which may pose environmental risks .

属性

IUPAC Name

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFZWKSLOSAXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。